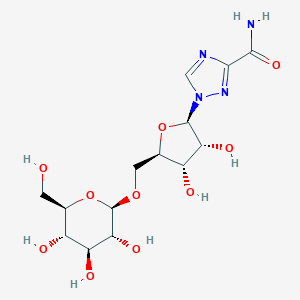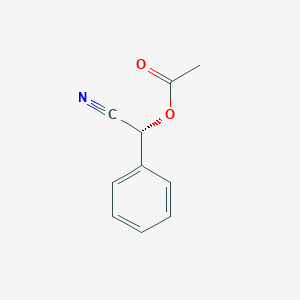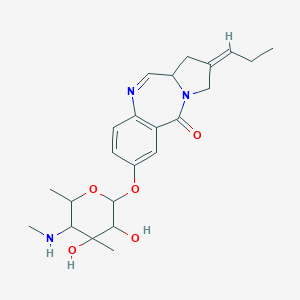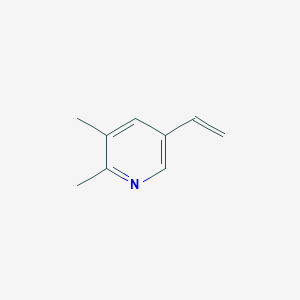
5-éthényl-2,3-diméthylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,3-Dimethyl-5-vinylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in various fields.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: 2,3-Dimethyl-5-vinylpyridine is used in the production of electrochemical sensors and electrodes due to its enhanced electrical conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-5-vinylpyridine can be synthesized through various methods. One common approach involves the radical polymerization of vinylpyridine using an initiator such as azobisisobutyronitrile . This method allows for the attachment of the vinyl group to the pyridine unit, resulting in the formation of the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of 2,3-Dimethyl-5-vinylpyridine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of quaternization agents and cross-linkers to enhance the properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-5-vinylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in Diels-Alder reactions when promoted by Lewis acids .
Common Reagents and Conditions:
Oxidation: Reagents such as periodate, iodate, and bromates are commonly used for the oxidation of 2,3-Dimethyl-5-vinylpyridine.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine N-oxides, while Diels-Alder reactions can produce cyclohexyl-appended azaarenes .
Mécanisme D'action
The mechanism by which 2,3-Dimethyl-5-vinylpyridine exerts its effects involves its interaction with various molecular targets and pathways. The vinyl group attached to the pyridine ring allows for the formation of stable complexes with transition metals, which can facilitate catalytic reactions . Additionally, the compound’s ability to undergo quaternization enhances its reactivity and interaction with nucleophiles .
Comparaison Avec Des Composés Similaires
- 2-Vinylpyridine
- 3-Vinylpyridine
- 4-Vinylpyridine
- 2,3-Dimethylpyridine
Comparison: 2,3-Dimethyl-5-vinylpyridine is unique due to the presence of both methyl and vinyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in other vinylpyridine derivatives . The compound’s ability to form stable complexes with transition metals also sets it apart from its analogs .
Propriétés
IUPAC Name |
5-ethenyl-2,3-dimethylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-4-9-5-7(2)8(3)10-6-9/h4-6H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLNVHRUXQQEII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113989-09-6 |
Source


|
| Record name | 5-ethenyl-2,3-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

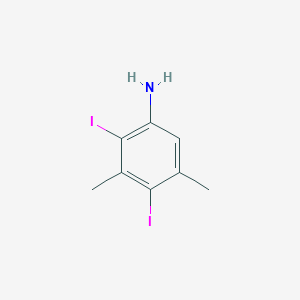
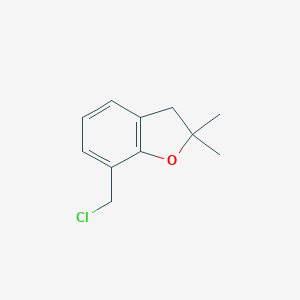
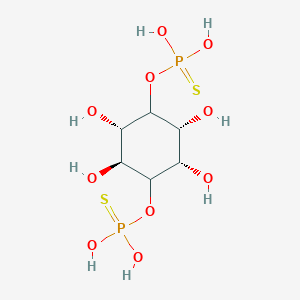
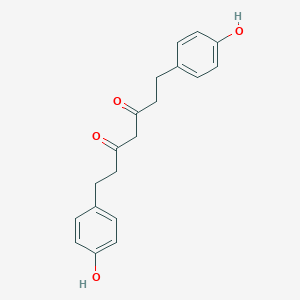
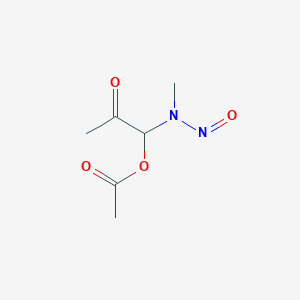

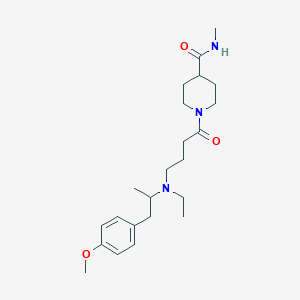

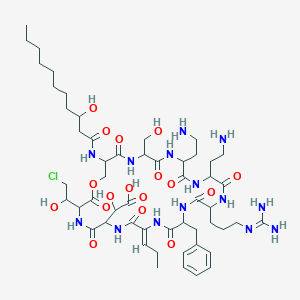
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
